Nodakenin is a coumarin glucoside, a natural compound found primarily in the roots of Angelica gigas Nakai (AGN), a plant commonly known as Korean angelica. [, , ] This plant is widely used in traditional Chinese medicine, particularly in Korea, China, and Japan. [] Nodakenin belongs to the coumarin class of compounds, which are known for their diverse biological activities. [] It serves as an important subject in scientific research due to its potential anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective properties. [, , , , , , ]
Nodakenin is classified as a coumarin derivative, specifically a glucoside. It is primarily extracted from the roots of Angelica gigas Nakai, which has been used traditionally in East Asian medicine for various ailments. The compound's pharmacological potential has been explored in several studies, highlighting its role in inhibiting melanogenesis and inducing apoptosis in cancer cells .
The synthesis of nodakenin can be achieved through various methods, typically involving extraction from natural sources or synthetic approaches. The most common method involves:
In laboratory settings, nodakenin can also be synthesized through chemical reactions involving coumarin derivatives and glucosylation processes .
Nodakenin has a distinct molecular structure characterized by a coumarin backbone with a glucoside moiety. Its molecular formula is , and it possesses the following structural features:
The three-dimensional conformation of nodakenin allows it to interact with various biological targets effectively .
Nodakenin participates in several chemical reactions that underline its pharmacological effects:
Nodakenin's mechanism of action is multifaceted:
Nodakenin has several promising applications in scientific research and medicine:
Nodakenin predominantly occurs in Angelica species within the Apiaceae family, with notable concentrations found in taproots where it serves as a secondary metabolite. Angelica gigas (Korean Angelica) root contains the highest documented concentrations (approximately 0.8-1.2% dry weight), followed by A. biserrata (0.4-0.7%) and A. decursiva (0.3-0.6%) [1] [7] [9]. Seasonal variations significantly influence accumulation patterns, with autumn-harvested roots showing 40% higher yields compared to spring collections. Extraction efficiency depends on solvent polarity, with hydroalcoholic mixtures (70% ethanol) demonstrating optimal recovery (92%) compared to pure aqueous or organic solvents [2].
Table 1: Primary Plant Sources of Nodakenin
Botanical Source | Plant Part | Approximate Concentration | Geographical Distribution |
---|---|---|---|
Angelica gigas | Taproot | 0.8-1.2% dry weight | Korean Peninsula |
Angelica biserrata | Rhizome | 0.4-0.7% dry weight | Central China |
Angelica decursiva | Root | 0.3-0.6% dry weight | Japan, Eastern Russia |
East Asian traditional medicine systems have utilized Nodakenin-containing botanicals for centuries. In Traditional Korean Medicine (TKM), Angelica gigas roots ("Dang-gui") were prescribed for "blood tonification" and respiratory conditions, with 16th-century Dongui Bogam texts documenting its application for "stagnant blood syndrome" manifesting as inflammatory symptoms [5] [6]. Chinese herbal compendiums from the Ming Dynasty (1368-1644 CE) recommended A. biserrata preparations for "wind-cold type" bronchial disorders and asthmatic conditions, correlating with modern understanding of its anti-inflammatory and bronchodilatory properties [2] [6]. While historical formulations employed crude plant material rather than isolated compounds, contemporary pharmacological studies have validated these traditional applications by identifying Nodakenin as a primary bioactive constituent responsible for the observed therapeutic effects in respiratory and inflammatory conditions [2] [6].
The biosynthesis of Nodakenin proceeds through the phenylpropanoid pathway, initiated by L-phenylalanine deamination via phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylation and cyclization yield umbelliferone, the foundational coumarin scaffold. Key enzymatic modifications include prenylation at C-8 by dimethylallyl transferase and epoxidation leading to furanocoumarin formation. Terminal glycosylation occurs through UDP-glucose-dependent glucosyltransferases (UGTs), specifically AGT1 in A. gigas, which exhibits substrate specificity for demethylsuberosin intermediates [1] [7].
Table 2: Key Enzymes in Nodakenin Biosynthesis
Enzyme | Reaction Catalyzed | Cofactor Requirement | Inhibitors |
---|---|---|---|
Phenylalanine ammonia-lyase | Deamination to cinnamic acid | None | L-2-Aminooxy-3-phenylpropionic acid |
Umbelliferone 8-prenyltransferase | Prenyl group addition at C-8 | Mg²⁺ | EDTA |
AGT1 glucosyltransferase | Glucose conjugation at C-7 | UDP-glucose | UDP |
Structural derivatives of Nodakenin have been synthesized to enhance bioavailability and target affinity. Deglycosylated analogs (aglycones) exhibit increased membrane permeability but reduced solubility, while acetylated derivatives demonstrate modified protein-binding kinetics. Semi-synthetic modifications at the C-3' position of the glucose moiety have yielded compounds with 3-fold greater VLDLR binding affinity compared to the native molecule [7] [9].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: